1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C16H23N3O and its molecular weight is 273.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.184112366 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Characterization
Research has demonstrated various methods for synthesizing pyrazolo[3,4-b]pyridine derivatives, which are noteworthy for their complex heterocyclic structures. Quiroga et al. (1999) prepared three 3-aryl-5-cyanopyrazolo[3,4-b]pyridines through reactions involving corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones. Their study highlighted the preferred 2H-tautomers in solution and discussed the crystal structures revealing hydrogen-bonded trimers and two-dimensional sheets among the synthesized compounds (Quiroga et al., 1999).
Catalytic Applications
Nyamato et al. (2015) explored the synthesis and characterization of (pyrazolyl)-(phosphinoyl)pyridine ligands and their iron(II), cobalt(II), and nickel(II) complexes. These complexes were employed as catalysts in ethylene oligomerization reactions, demonstrating their potential utility in industrial applications (Nyamato et al., 2015).
Photophysical Studies
Vetokhina et al. (2012) investigated 2-(1H-pyrazol-5-yl)pyridines and their derivatives for photoreactions, providing an example of molecules that exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer, highlighting their significance in photophysical studies (Vetokhina et al., 2012).
Coordination Chemistry and Material Science
Gennari et al. (2008) discussed CuI complexes with N,N',S,S' scorpionate ligands, providing insights into dimer-monomer equilibria in coordination chemistry, potentially paving the way for the development of new materials with unique properties (Gennari et al., 2008).
Biomedical Applications
Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, covering their synthesis and biomedical applications. This extensive analysis showcases the diverse substituents and synthetic methods used, underlining the compounds' potential in biomedical research (Donaire-Arias et al., 2022).
Properties
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)-3,4,6-trimethylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-10-8-11(2)17-15-14(10)12(3)18-19(15)13-6-7-20-16(4,5)9-13/h8,13H,6-7,9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMWUKIJPMYOMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C3CCOC(C3)(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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